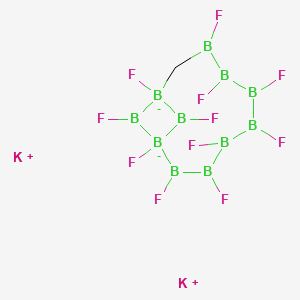![molecular formula C6H10O B598318 2-oxaspiro[3,3]heptane CAS No. 174-75-4](/img/new.no-structure.jpg)
2-oxaspiro[3,3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxaspiro[3,3]heptane is a spiro compound with the molecular formula C6H10O and a molecular weight of 98.1430 g/mol . It features a unique bicyclic structure where an oxygen atom is incorporated into a spiro ring system, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-oxaspiro[3,3]heptane involves the intermolecular crossed [2 + 2] cycloaddition reaction. This reaction is promoted by visible-light triplet photosensitization using a commercially available iridium (III) photosensitizer under blue light irradiation . The reaction conditions are mild and provide access to a range of polysubstituted this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of visible-light triplet photosensitization and commercially available photosensitizers makes the process feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxaspiro[3,3]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: Substitution reactions can introduce various functional groups into the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include polysubstituted this compound derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities .
Aplicaciones Científicas De Investigación
2-Oxaspiro[3,3]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Polysubstituted derivatives of this compound are explored as potential drug candidates due to their unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-oxaspiro[3,3]heptane and its derivatives involves interactions with various molecular targets and pathways. The spiro ring system provides a rigid and unique scaffold that can interact with biological macromolecules, potentially leading to specific biological effects. The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3,3]heptane: Similar in structure but contains a nitrogen atom instead of oxygen.
Spiro[3,3]heptane: Lacks the oxygen atom in the spiro ring system.
2-Oxaspiro[3,3]heptane-1,3-dione: Contains additional carbonyl groups.
Uniqueness
This compound is unique due to the presence of an oxygen atom in the spiro ring system, which imparts distinct chemical and physical properties. This oxygen atom can participate in various chemical reactions, making the compound versatile for synthetic applications .
Propiedades
Número CAS |
174-75-4 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.145 |
Nombre IUPAC |
2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2 |
Clave InChI |
SUSDYISRJSLTST-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)COC2 |
Sinónimos |
2-oxaspiro[3,3]heptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



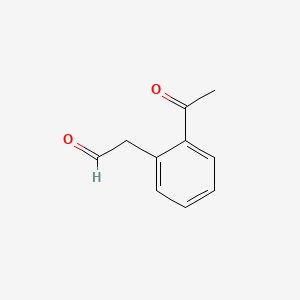
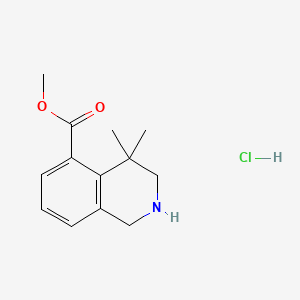
![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)
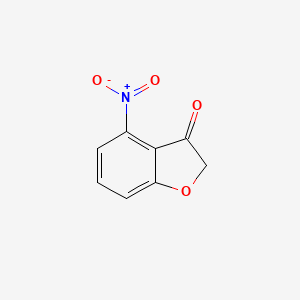
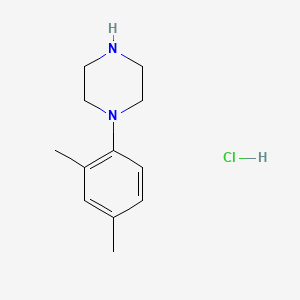
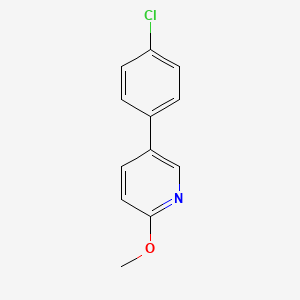
![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)
